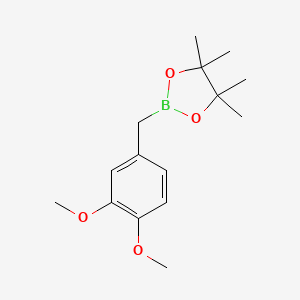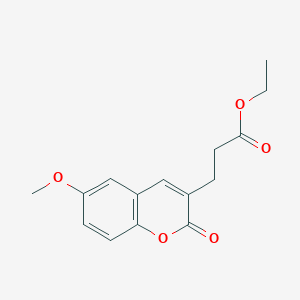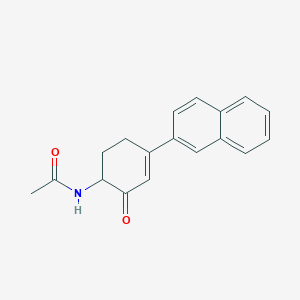
4-Chloro-2-((2-chlorobenzyl)thio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-((2-chlorobenzyl)thio)pyridine is a chemical compound with the molecular formula C12H9Cl2NS and a molecular weight of 270.2 g/mol . This compound is a pyridine derivative, characterized by the presence of chlorine and benzylthio groups attached to the pyridine ring. It has a boiling point of 302.2 °C and a melting point of 116.69 °C .
Preparation Methods
The synthesis of 4-Chloro-2-((2-chlorobenzyl)thio)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloropyridine with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Chloro-2-((2-chlorobenzyl)thio)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-2-((2-chlorobenzyl)thio)pyridine has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-((2-chlorobenzyl)thio)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-2-((2-chlorobenzyl)thio)pyridine can be compared with other similar compounds, such as:
2-(4-Chlorobenzyl)pyridine: This compound has a similar structure but lacks the thioether group.
4-Chloro-2-((4-chlorobenzyl)thio)pyridine: This compound has a similar structure but with the chlorine atom in a different position on the benzyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and benzylthio groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1346707-49-0 |
|---|---|
Molecular Formula |
C12H9Cl2NS |
Molecular Weight |
270.2 g/mol |
IUPAC Name |
4-chloro-2-[(2-chlorophenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C12H9Cl2NS/c13-10-5-6-15-12(7-10)16-8-9-3-1-2-4-11(9)14/h1-7H,8H2 |
InChI Key |
OUUKYWVFIDFYGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



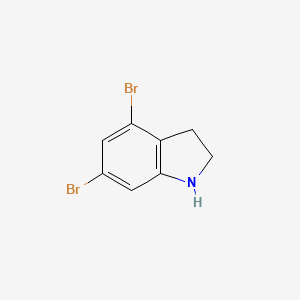
![2-{[2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847908.png)
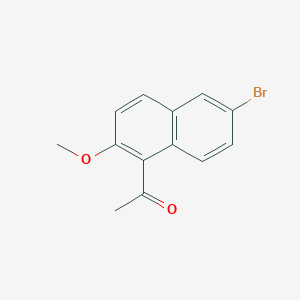
![1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11847912.png)
![tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate](/img/structure/B11847914.png)
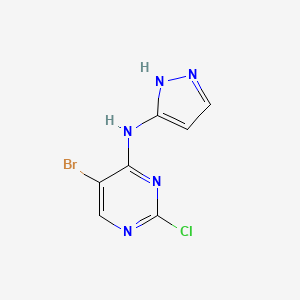
![Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11847933.png)
